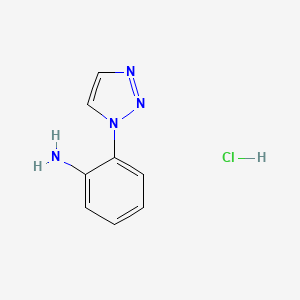
2-(1H-1,2,3-triazol-1-yl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(1H-1,2,3-triazol-1-yl)aniline hydrochloride typically involves “Click” chemistry, a method known for its efficiency and selectivity . One common synthetic route includes the reaction of substituted phenyl azide with an alkyne in the presence of copper sulfate pentahydrate and sodium ascorbate in a DMF/water mixture . This reaction is usually carried out at room temperature for 6 to 10 hours . Industrial production methods often involve similar reaction conditions but may include additional steps for purification and scaling up the process.
Chemical Reactions Analysis
2-(1H-1,2,3-triazol-1-yl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of a catalyst like Pd/C.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common reagents used in these reactions include hydrogen, copper sulfate pentahydrate, sodium ascorbate, and various oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1H-1,2,3-triazol-1-yl)aniline hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-triazol-1-yl)aniline hydrochloride involves its interaction with specific molecular targets. For example, triazole derivatives are known to inhibit carbonic anhydrase-II enzyme by binding to its active site residues . This binding interferes with the enzyme’s function, leading to its inhibitory effects.
Comparison with Similar Compounds
2-(1H-1,2,3-triazol-1-yl)aniline hydrochloride can be compared with other triazole derivatives such as:
2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: Used in the preparation of pyridazines for disease treatment.
4-(1H-1,2,4-triazol-1-yl)aniline: Known for its cytotoxic activities against cancer cell lines.
The uniqueness of this compound lies in its specific applications in proteomics research and its potential as a carbonic anhydrase-II enzyme inhibitor .
Properties
Molecular Formula |
C8H9ClN4 |
|---|---|
Molecular Weight |
196.64 g/mol |
IUPAC Name |
2-(triazol-1-yl)aniline;hydrochloride |
InChI |
InChI=1S/C8H8N4.ClH/c9-7-3-1-2-4-8(7)12-6-5-10-11-12;/h1-6H,9H2;1H |
InChI Key |
QMMVEVDUUKIUEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=CN=N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13205813.png)
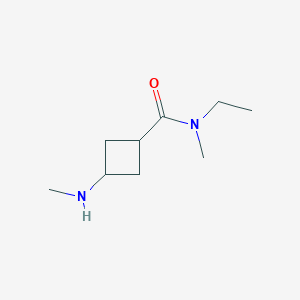

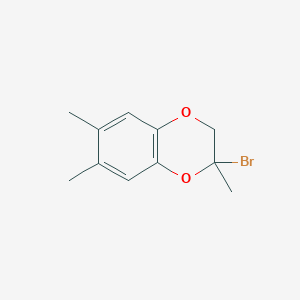
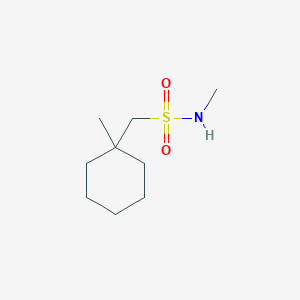
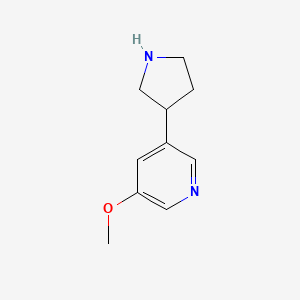
![N-(dimethyl-1,3-thiazol-2-yl)-2-[(2-ethylquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B13205859.png)
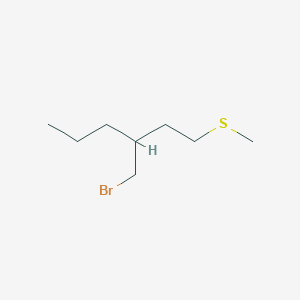
![2,5-Diazatricyclo[6.2.1.0,2,7]undecane](/img/structure/B13205868.png)
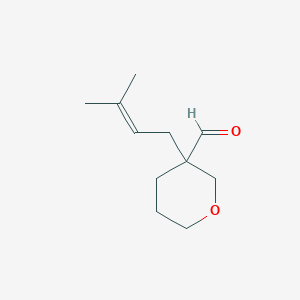
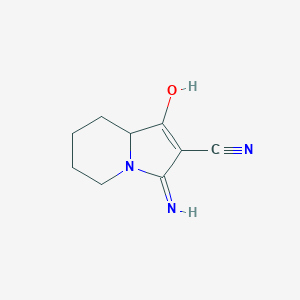


methanol](/img/structure/B13205888.png)
